molecular formula C13H22N4 B1401308 N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1316218-95-7

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1401308
CAS No.: 1316218-95-7
M. Wt: 234.34 g/mol
InChI Key: ROTRJAOHYHMCDD-UHFFFAOYSA-N
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Description

. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichloro-6-methylpyrimidine with 4-methylpiperidine in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: TAK-659 is being investigated for its potential to treat cancer and autoimmune diseases by inhibiting specific molecular targets.

    Industry: It is used in the development of new therapeutic agents and as a tool in drug discovery.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves the inhibition of specific enzymes and signaling pathways. It targets kinases involved in cell proliferation and survival, thereby exerting its effects on cancer cells and immune cells . The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

    2,2,6,6-tetramethylpiperidine: This compound is used as a precursor in the synthesis of various derivatives and has similar structural features.

    4,4′-Trimethylenedipiperidine: Known for its use as a catalyst in organic reactions, it shares some chemical properties with this compound.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: This compound is used in polymer chemistry and has a similar piperidine structure.

The uniqueness of this compound lies in its specific inhibitory activity and potential therapeutic applications, which distinguish it from other related compounds.

Properties

IUPAC Name

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-10-15-11(9-12(16-10)17(3)4)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRJAOHYHMCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)C2(CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
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N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
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N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
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N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Reactant of Route 5
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine

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